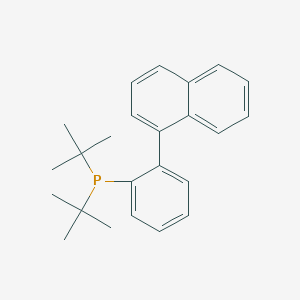
Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine
説明
Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine is a tertiary phosphine compound with the molecular formula C24H29P. It is known for its unique structure, which includes a phosphine group attached to a naphthalene and phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and catalysis .
特性
分子式 |
C24H29P |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
ditert-butyl-(2-naphthalen-1-ylphenyl)phosphane |
InChI |
InChI=1S/C24H29P/c1-23(2,3)25(24(4,5)6)22-17-10-9-15-21(22)20-16-11-13-18-12-7-8-14-19(18)20/h7-17H,1-6H3 |
InChIキー |
IULVOTRQGZEURR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC3=CC=CC=C32)C(C)(C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organophosphorus chemistry apply. Industrial production would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophilic substrates.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve inert atmospheres and controlled temperatures.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have significant applications in catalysis and materials science .
科学的研究の応用
Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine is used in various scientific research applications, including:
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Materials Science: It is involved in the development of new materials with unique electronic and photophysical properties.
作用機序
The mechanism by which di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing and activating the metal center for catalytic reactions. The phosphine group donates electron density to the metal, facilitating various bond-forming and bond-breaking processes .
類似化合物との比較
Similar Compounds
Di-tert-butylphosphine: A simpler phosphine with similar steric properties but lacking the naphthalene and phenyl rings.
2-(Di-tert-butylphosphino)biphenyl: Another tertiary phosphine with a biphenyl structure, used in similar catalytic applications.
tBuXPhos: A biaryl phosphine ligand known for its use in palladium-catalyzed cross-coupling reactions.
Uniqueness
Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine is unique due to its combination of steric bulk from the tert-butyl groups and the electronic properties of the naphthalene and phenyl rings. This unique structure allows it to stabilize metal centers effectively while providing specific electronic environments for catalytic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


